

A Comprehensive Spectroscopic Guide to 1-(2-Chlorobenzyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Chlorobenzyl)piperazine

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Abstract

1-(2-Chlorobenzyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1][2] Accurate and unambiguous structural characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **1-(2-Chlorobenzyl)piperazine**. We delve into the interpretation of spectral data, grounded in established principles and comparative analysis with related structures, and provide standardized protocols to ensure reproducible results.

Molecular Structure and Spectroscopic Overview

1-(2-Chlorobenzyl)piperazine (Molecular Formula: C₁₁H₁₅ClN₂, Molecular Weight: 210.71 g/mol) is comprised of three key structural components: a disubstituted aromatic (phenyl) ring, a benzylic methylene (-CH₂-) bridge, and a piperazine ring.[3] Each of these moieties gives rise to characteristic signals in NMR, IR, and MS analyses, which, when integrated, provide a complete structural fingerprint of the molecule.

Structure: Clc1ccccc1CCN2CCCCC2

Caption: Integrated workflow for structural confirmation.

Experimental Protocols

Trustworthiness in scientific data begins with robust and well-documented experimental protocols.

A. NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve 5-10 mg of **1-(2-Chlorobenzyl)piperazine** in ~0.6 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrument Setup:** Use a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard single-pulse sequence over a spectral width of 0-12 ppm. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) over a spectral width of 0-200 ppm. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the TMS signal. Integrate the ^1H NMR signals.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** If the sample is a liquid or oil, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If solid, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

- **Data Acquisition:** Record a background spectrum of the empty sample holder (or clean ATR crystal). Record the sample spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as methanol or ethyl acetate. [4]
2. GC Method: Inject 1 μL of the solution into a GC equipped with a capillary column (e.g., HP-5MS). Use a temperature program that starts at a low temperature (e.g., 100 $^{\circ}\text{C}$) and ramps up to a high temperature (e.g., 280 $^{\circ}\text{C}$) to ensure separation from any impurities.
- **MS Method:** Couple the GC outlet to an electron ionization (EI) mass spectrometer. Scan a mass range of m/z 40-500.
- **Data Analysis:** Identify the peak corresponding to **1-(2-Chlorobenzyl)piperazine** in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

The structural elucidation of **1-(2-Chlorobenzyl)piperazine** is reliably achieved through the combined application of NMR, IR, and MS. ^1H and ^{13}C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers, ensuring accurate identification and quality assessment of this important synthetic intermediate.

References

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Sources

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